Butyl Paraben-13C6

Catalog No.
S821312
CAS No.
1416711-53-9
M.F
C11H14O3
M. Wt
200.184
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyl Paraben-13C6

CAS Number

1416711-53-9

Product Name

Butyl Paraben-13C6

IUPAC Name

butyl 4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate

Molecular Formula

C11H14O3

Molecular Weight

200.184

InChI

InChI=1S/C11H14O3/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9/h4-7,12H,2-3,8H2,1H3/i4+1,5+1,6+1,7+1,9+1,10+1

InChI Key

QFOHBWFCKVYLES-PXKSRZEUSA-N

SMILES

CCCCOC(=O)C1=CC=C(C=C1)O

Synonyms

4-Hydroxybenzoic Acid-13C6 Butyl Ester; 4-(Butoxy-carbonyl)phenol-13C6; Aseptoform-13C6 Butyl; Butoben-13C6; Butyl 4-Hydroxybenzoate-13C6; Butyl Butex-13C6; Butyl Tegosept-13C6; Butyl Chemosept-13C6; n-Butylparaben-13C6; Preserval B-13C6; SPF-13C6; S

Butylparaben (n-butyl 4-hydroxybenzoate) is a commonly used antimicrobial preservative found in cosmetics, medications, and even some foods []. Butyl Paraben-13C6 is isotopically labeled with the stable isotope carbon-13 (¹³C) at all six carbon atoms in the aromatic ring of the molecule []. This isotopic enrichment allows scientists to track the fate and behavior of butylparaben in biological systems using techniques like mass spectrometry.


Molecular Structure Analysis

Butylparaben-13C6 shares the same core structure as regular butylparaben: a central aromatic ring (benzene) with a hydroxyl group (OH) attached and an ester group with a four-carbon (butyl) chain []. The key difference lies in the replacement of all twelve naturally occurring ¹²C atoms in the aromatic ring with the heavier ¹³C isotope []. This isotopic substitution doesn't significantly alter the overall structure but allows for distinct detection during scientific experiments.


Chemical Reactions Analysis

Specific information on the synthesis of Butyl Paraben-13C6 is not readily available in scientific literature. However, the synthesis of regular butylparaben involves the esterification reaction between n-butanol and p-hydroxybenzoic acid []. It's likely a similar process is used for the isotopically labeled version.

Butylparaben is known to undergo degradation in the environment, primarily through hydrolysis (reaction with water) which breaks down the ester bond, releasing n-butanol and p-hydroxybenzoic acid.


Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of Butyl Paraben-13C6 is scarce. However, regular butylparaben has a melting point of around 69°C and a boiling point exceeding 250°C []. It's slightly soluble in water but more soluble in organic solvents like alcohol. The presence of the ¹³C isotope likely doesn't significantly alter these properties.

XLogP3

3.6

Wikipedia

Butyl 4-hydroxybenzoate-(ring-13C6)

Dates

Modify: 2023-08-15

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